molecular formula C19H23N3OS B4116254 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B4116254
M. Wt: 341.5 g/mol
InChI Key: CAEDHLPHRQAEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as ADTMT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ADTMT is a heterocyclic compound that contains both triazole and thione moieties, which makes it a versatile compound for various applications.

Scientific Research Applications

5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to possess potent antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit neuroprotective properties, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and proteins. 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the expression of various pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent.
Biochemical and Physiological Effects:
5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the prevention of cancer growth and metastasis. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the growth and proliferation of various microorganisms, including fungi and bacteria. The compound has also been found to exhibit antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. The compound is readily available, and its synthesis method is relatively simple and efficient. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits potent biological activity at low concentrations, which makes it a cost-effective compound for scientific research. However, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has some limitations for lab experiments. The compound is relatively unstable and sensitive to moisture and light, which makes it challenging to store and handle. Additionally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a low solubility in water, which limits its application in aqueous solutions.

Future Directions

There are several future directions for research on 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is the development of new 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives with improved biological activity and stability. Additionally, further studies are needed to elucidate the mechanism of action of 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential therapeutic applications. The compound's potential as a neuroprotective agent should also be explored further, as it may have significant implications for the treatment of neurodegenerative diseases. Finally, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione's potential as an antimicrobial agent should be further investigated, as it may have significant implications for the development of new antimicrobial agents.
Conclusion:
In conclusion, 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a versatile compound that has significant potential for scientific research. The compound's synthesis method is relatively simple and efficient, and it exhibits potent biological activity against various cancer cell lines, microorganisms, and inflammatory conditions. While 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments, its potential applications in various fields make it a promising candidate for further research. Future studies should focus on the development of new 5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives and the elucidation of its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-(1-adamantyl)-4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-23-16-4-2-3-15(8-16)22-17(20-21-18(22)24)19-9-12-5-13(10-19)7-14(6-12)11-19/h2-4,8,12-14H,5-7,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEDHLPHRQAEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-adamantyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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